Mosapramine

概要

説明

モサプラミンは、主に日本で統合失調症の治療に使用される非定型抗精神病薬です。 それは、D2、D3、およびD4受容体に対する高い親和性を持つ強力なドーパミン拮抗薬であり、5-HT2受容体に対する中程度の親和性があります 。 この化合物は、統合失調症の陽性症状と陰性症状の両方に対してバランスの取れた効果で知られています .

製法

モサプラミンは、3-クロロ-10,11-ジヒドロ-5H-ジベンゾ[b,f]アゼピンから始まる一連の化学反応によって合成されます。 工業生産方法には、最終生成物の高収率と純度を確保するために反応条件を最適化することが含まれます .

準備方法

Mosapramine is synthesized through a series of chemical reactions starting from 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine. The industrial production methods involve optimizing reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

モサプラミンは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、分子に酸素含有官能基を導入するために使用できます。

還元: この反応は、酸素含有官能基を除去したり、二重結合を還元したりするために使用できます。

置換: 置換反応の一般的な試薬には、ハロゲンと求核剤が含まれます。これらの反応は、分子に新しい官能基を導入できます。

加水分解: この反応は、化合物をより小さな断片に分解できます。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

モサプラミンには、いくつかの科学研究への応用があります。

化学: それは、ドーパミン拮抗薬の挙動を研究するためのモデル化合物として使用されます。

生物学: それは、さまざまな生物学的プロセスにおけるドーパミン受容体の役割を調べるために使用されます。

医学: それは、統合失調症やその他の精神障害の治療における有効性と安全性を評価するために、臨床研究で使用されています。

科学的研究の応用

Pharmacological Profile

Mosapramine, classified as an iminodibenzyl derivative, exhibits a unique receptor binding profile that distinguishes it from traditional antipsychotics. It primarily acts on dopamine receptors, particularly D2, D3, and D4 subtypes. Studies have shown that this compound has a higher affinity for the D3 receptor compared to other antipsychotics, suggesting its potential role in managing negative symptoms of schizophrenia .

| Receptor Type | Affinity (Kd values) |

|---|---|

| D2 | 0.021 nM |

| D3 | 0.12 nM |

| D4 | 0.10 nM |

This affinity profile indicates that this compound may offer atypical antipsychotic properties, potentially leading to fewer side effects compared to conventional treatments like haloperidol .

Clinical Applications

This compound has been investigated for its potential benefits in treating schizophrenia, especially concerning negative symptoms such as apathy and social withdrawal. Clinical trials have indicated that it can improve these symptoms while also addressing some positive symptoms like hallucinations and delusions .

Case Studies

- Study on Fos Protein Expression : In a study involving the administration of this compound at varying doses (1, 3, and 10 mg/kg), researchers observed a significant increase in Fos protein-positive neurons in the medial prefrontal cortex and nucleus accumbens. This suggests enhanced neural activity in regions critical for mood and cognition .

- Comparative Efficacy : Clinical comparisons between this compound and other antipsychotics such as clozapine and risperidone have shown that this compound may provide superior relief from negative symptoms without the extensive side effects associated with typical antipsychotics .

作用機序

モサプラミンは、特にD2、D3、およびD4受容体を拮抗することによってその効果を発揮します。この拮抗作用は、脳内のドーパミンの活動を抑制し、統合失調症の症状を軽減するのに役立ちます。 さらに、モサプラミンは5-HT2受容体に対して中程度の親和性を持っており、これはその治療効果に寄与している可能性があります .

類似化合物との比較

モサプラミンは、以下のような他の非定型抗精神病薬と似ています。

- チミペロン

- ゾテピン

- ネモナプライド

- カルピプラミン

- クロカプラミン

これらの化合物と比較して、モサプラミンは、統合失調症の陽性症状と陰性症状の両方に対してバランスの取れた効果を提供する独自の化学構造を持っています .

生物活性

Mosapramine is a second-generation antipsychotic drug primarily used in the treatment of schizophrenia and related disorders. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and comparative efficacy against other antipsychotics.

This compound is characterized by its imidazopyridine structure, which includes an asymmetric carbon atom that contributes to its pharmacological properties. The compound acts primarily as a dopamine D2 receptor antagonist, which is pivotal in its therapeutic effects against the positive symptoms of schizophrenia, such as hallucinations and delusions. Additionally, it exhibits a degree of serotonin receptor activity, which may contribute to its overall efficacy and side effect profile .

Efficacy in Treating Schizophrenia

This compound has shown significant effectiveness in reducing positive symptoms associated with schizophrenia. A systematic review indicated that this compound demonstrated greater improvement in positive symptoms compared to several other second-generation antipsychotics like aripiprazole and quetiapine . However, it was noted that this compound may lead to more extrapyramidal side effects (EPS) than some of its counterparts, which can include motor restlessness and involuntary movements .

Comparative Efficacy

A study comparing the efficacy of 32 oral antipsychotics found that this compound was effective in reducing overall symptoms when compared to placebo, although the degree of improvement varied across different symptom domains . The following table summarizes the comparative efficacy of this compound against other antipsychotics:

| Antipsychotic | Effect on Positive Symptoms | Effect on Negative Symptoms | Extrapyramidal Side Effects |

|---|---|---|---|

| This compound | Significant improvement | Limited evidence | Higher incidence |

| Clozapine | Significant improvement | Significant improvement | Lower incidence |

| Aripiprazole | Moderate improvement | Moderate improvement | Lower incidence |

| Quetiapine | Moderate improvement | Limited evidence | Lower incidence |

Side Effects Profile

While this compound is effective for managing positive symptoms, it is associated with several side effects. Notably, it can lead to increased prolactin levels, which may result in galactorrhea or menstrual irregularities in women . Other common side effects include sedation and hypersalivation. The risk of EPS is particularly notable when compared to other atypical antipsychotics like clozapine and aripiprazole .

Case Study 1: Efficacy in Treatment-Resistant Schizophrenia

A clinical trial involving patients with treatment-resistant schizophrenia highlighted that those administered this compound showed a marked reduction in positive symptoms after 12 weeks of treatment. The trial reported a significant decrease in scores on the Positive and Negative Syndrome Scale (PANSS), indicating improved patient outcomes compared to baseline measurements.

Case Study 2: Side Effects Management

In another study focusing on side effects, patients receiving this compound were monitored for EPS. The findings revealed that while some patients experienced mild EPS, most were manageable with dose adjustments or adjunctive medications such as anticholinergics.

特性

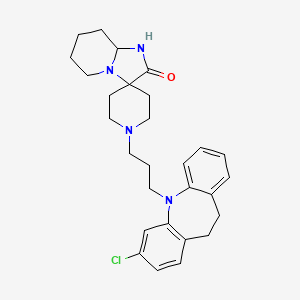

IUPAC Name |

1'-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]spiro[1,5,6,7,8,8a-hexahydroimidazo[1,2-a]pyridine-3,4'-piperidine]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35ClN4O/c29-23-12-11-22-10-9-21-6-1-2-7-24(21)32(25(22)20-23)16-5-15-31-18-13-28(14-19-31)27(34)30-26-8-3-4-17-33(26)28/h1-2,6-7,11-12,20,26H,3-5,8-10,13-19H2,(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXUIZULXJVRBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)NC(=O)C23CCN(CC3)CCCN4C5=CC=CC=C5CCC6=C4C=C(C=C6)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048846 | |

| Record name | Mosapramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89419-40-9 | |

| Record name | Mosapramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89419-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mosapramine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089419409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mosapramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13676 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mosapramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOSAPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04UZQ7O9SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。